4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine
Description
Properties
IUPAC Name |
N,N-dimethyl-3-[4-(methylaminomethyl)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-14-11-12-5-7-13(8-6-12)16-10-4-9-15(2)3/h5-8,14H,4,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLFEMOINFHORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640319 | |
| Record name | N,N-Dimethyl-3-{4-[(methylamino)methyl]phenoxy}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-04-6 | |
| Record name | N,N-Dimethyl-3-{4-[(methylamino)methyl]phenoxy}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine typically involves the reaction of 4-hydroxybenzaldehyde with 3-(dimethylamino)propan-1-ol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate ether, which is then reduced to the desired amine using a reducing agent like lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various amines or alcohols.
Scientific Research Applications
4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.
Medicine: Research into its potential therapeutic effects, such as its use as a precursor for pharmaceutical compounds, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
Modifications in the Alkyl Chain
Key Observations :
- Piperidine vs.
- Morpholine-Ethyloxy Chain (): The morpholine group introduces hydrogen-bonding capability, improving water solubility (e.g., logS -2.1 vs. -3.2 for dimethylamino).
Pharmacological Potential
- Antioxidant Activity: Hydroxamic acid analogs (e.g., compound 6 in ) exhibit radical scavenging activity (IC₅₀ ~50 μM for DPPH assay), suggesting the dimethylamino-propoxy scaffold could be modified for antioxidant applications.
- CNS Targeting: The dimethylamino group’s basicity facilitates protonation at physiological pH, enabling interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Biological Activity
4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine is a compound of significant interest in pharmacological research due to its potential biological activities. Understanding its mechanisms, effects, and applications can provide insights into its therapeutic potential and guide future research.
Chemical Structure and Properties
The compound features a benzylamine core with a dimethylamino propoxy group, which may influence its interaction with biological targets. Its chemical structure can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 910037-04-6
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Effects : Compounds with similar scaffolds have demonstrated antimicrobial properties against various pathogens.
- Neuroprotective Properties : The dimethylamino group may confer neuroprotective effects, making it a candidate for studying neurodegenerative diseases.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, which could be beneficial in treating chronic inflammatory conditions.
Research Findings and Case Studies
-
Antimicrobial Activity :
- A study comparing various benzylamines found that those with dimethylamino substitutions exhibited enhanced antimicrobial properties against Gram-positive bacteria. This suggests that the compound may be effective as an antimicrobial agent in pharmaceutical applications.
-
Neuropharmacological Studies :
- Investigations into similar compounds have indicated potential efficacy in treating anxiety and depression by modulating neurotransmitter systems such as serotonin and norepinephrine. This opens avenues for exploring this compound in psychiatric disorders.
-
Anti-inflammatory Research :
- Research on structurally related compounds has shown promise in reducing inflammation markers in vitro. Further studies are needed to confirm if this compound exhibits similar effects.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Neuroprotective | Receptor Modulation, Enzyme Inhibition |
| Benzylamine | Antimicrobial | Enzyme Inhibition |
| Dimethylaminopropanol | Neuroprotective | Receptor Modulation |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine, and how can hazards be mitigated during the process?
- Methodological Answer : The synthesis involves coupling reactions, such as alkylation of benzylamine derivatives with substituted propoxy intermediates. Key steps include:
- Hazard Analysis : Prior to synthesis, conduct a risk assessment for reagents (e.g., dimethylamine derivatives, halogenated intermediates) using guidelines from Prudent Practices in the Laboratory (e.g., evaluating mutagenicity via Ames II testing, as done for structurally similar anomeric amides) .
- Safety Protocols : Use fume hoods, personal protective equipment (PPE), and inert atmospheres for moisture-sensitive steps. Monitor exothermic reactions via DSC to avoid thermal decomposition .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- Spectroscopic Techniques : NMR (¹H/¹³C) to confirm substituent positions and FT-IR for functional group validation.
- Chromatography : HPLC or GC-MS to assess purity (>98% recommended for biological assays).
- Thermal Analysis : Differential scanning calorimetry (DSC) to detect decomposition thresholds, as demonstrated in safety protocols for analogous compounds .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Mutagenicity Mitigation : While Ames II testing indicates lower mutagenicity than other anomeric amides, treat it with caution comparable to benzyl chloride. Use secondary containment and avoid inhalation .
- Storage : Store under nitrogen at –20°C to prevent oxidation or hydrolysis. Reference hazard assessments from ACS Hazard Assessment in Research Laboratories .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway for this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with reaction path searching tools (e.g., ICReDD’s workflow) to:
- Predict intermediates and transition states, reducing trial-and-error experimentation.
- Use virtual simulations to screen solvents (e.g., dichloromethane vs. acetonitrile) and catalysts, aligning with data-driven approaches in chemical software .
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Experimental Design : Apply factorial design to test variables (e.g., concentration, cell line, solvent) systematically .
- Data Normalization : Use controls like benzyl chloride (mutagenicity reference) and statistical tools (ANOVA) to isolate confounding factors. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cellular uptake studies) .
Q. What reactor configurations are optimal for scaling up the synthesis of this compound while maintaining yield?
- Methodological Answer :
- Continuous Flow Reactors : Minimize thermal gradients and improve mixing efficiency for exothermic steps (e.g., propoxy group alkylation).
- Process Control : Implement real-time monitoring (e.g., in-line FT-IR) to adjust parameters dynamically, as per CRDC guidelines for reaction engineering .
Q. How can this compound be utilized as a biochemical probe to study enzyme interactions?
- Methodological Answer :
- Functionalization : Introduce fluorophores or photoaffinity labels at the dimethylamino or benzylamine moieties for target identification.
- Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Reference protocols for similar benzamide derivatives in probing enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
